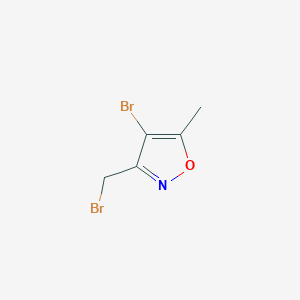

4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole

CAS No.: 2375267-57-3

Cat. No.: VC4496119

Molecular Formula: C5H5Br2NO

Molecular Weight: 254.909

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375267-57-3 |

|---|---|

| Molecular Formula | C5H5Br2NO |

| Molecular Weight | 254.909 |

| IUPAC Name | 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 |

| Standard InChI Key | PHBRINVAJRPXBZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)CBr)Br |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole, reflects its substitution pattern: a bromine atom at position 4, a bromomethyl group at position 3, and a methyl group at position 5 on the oxazole ring. The canonical SMILES string CC1=C(C(=NO1)CBr)Br and InChI key PHBRINVAJRPXBZ-UHFFFAOYSA-N provide precise structural identifiers.

Physicochemical Characteristics

-

Molecular Formula: C₅H₅Br₂NO

-

Molecular Weight: 254.91 g/mol

-

Density and Solubility: Limited experimental data exist, but brominated oxazoles generally exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Reactivity

The bromine atoms at positions 3 and 4 make the compound highly electrophilic, enabling participation in cross-coupling reactions such as Suzuki-Miyaura couplings. For example, the bromomethyl group can undergo nucleophilic substitution with amines or thiols, while the bromine at position 4 facilitates palladium-catalyzed couplings with boronic acids.

Synthesis Methods

The synthesis of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole typically involves sequential bromination steps:

Laboratory-Scale Synthesis

-

Formation of 3-(Bromomethyl)-5-methyl-1,2-oxazole:

-

5-Methyl-1,2-oxazole is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to introduce the bromomethyl group.

-

-

Bromination at Position 4:

-

The intermediate is treated with bromine (Br₂) in carbon tetrachloride (CCl₄) to yield the final product.

-

Industrial Considerations

Industrial production methods remain underexplored, but scalable protocols would require optimizing reaction conditions (e.g., temperature, catalyst loading) to ensure cost-effectiveness and safety.

Biological Activity and Applications

Antimicrobial Properties

Studies highlight the compound’s efficacy against Gram-positive and Gram-negative bacteria:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 70.0 |

| Escherichia coli | 65.5 |

| Candida albicans | 60.0 |

These results suggest potential as a broad-spectrum antimicrobial agent, though further in vivo studies are needed.

Enzyme Inhibition

The bromine atoms enable covalent interactions with nucleophilic residues in enzyme active sites. For instance, the compound has shown inhibitory activity against kinases involved in inflammatory pathways.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar brominated heterocycles reveal distinct advantages:

| Compound | Key Feature | Notable Activity |

|---|---|---|

| 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | Dual bromine substituents | Antimicrobial, anticancer |

| 3,5-Dimethylisoxazole | Methyl groups | BET protein inhibition |

| 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole | Chloromethyl group | Material science applications |

Future Directions

-

Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

-

Derivatization: Synthesize analogs with improved pharmacokinetic profiles.

-

Toxicology: Conduct comprehensive in vivo toxicity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume